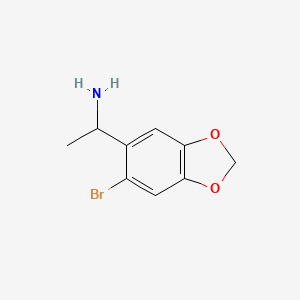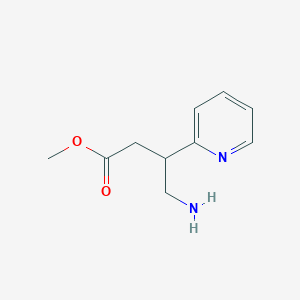![molecular formula C7H10O3S B13601806 6lambda6-Thiaspiro[3.4]octane-6,6,8-trione](/img/structure/B13601806.png)
6lambda6-Thiaspiro[3.4]octane-6,6,8-trione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6lambda6-Thiaspiro[3.4]octane-6,6,8-trione is a unique chemical compound characterized by its spirocyclic structure, which includes a sulfur atom and three ketone groups.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6lambda6-Thiaspiro[3.4]octane-6,6,8-trione typically involves the reaction of a suitable precursor with sulfur-containing reagents under controlled conditions. One common method involves the cyclization of a dicarbonyl compound with elemental sulfur or sulfur-containing reagents in the presence of a catalyst. The reaction conditions often require elevated temperatures and specific solvents to facilitate the formation of the spirocyclic structure .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions
6lambda6-Thiaspiro[3.4]octane-6,6,8-trione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the reagents and conditions used.
Reduction: Reduction reactions can convert the ketone groups to alcohols or other reduced forms.
Substitution: The sulfur atom in the spirocyclic structure can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like thiols, amines, or halides can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce alcohols or other reduced derivatives .
Scientific Research Applications
6lambda6-Thiaspiro[3.4]octane-6,6,8-trione has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical studies and drug development.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 6lambda6-Thiaspiro[3.4]octane-6,6,8-trione involves its interaction with molecular targets through its sulfur atom and ketone groups. These interactions can modulate various biochemical pathways, leading to specific biological effects. The compound’s spirocyclic structure also contributes to its unique reactivity and binding properties .
Comparison with Similar Compounds
Similar Compounds
6lambda6-Thiaspiro[3.4]octane-6,6-dione: Similar structure but lacks one ketone group.
6lambda6-Thiaspiro[3.4]octane-6,8-dione: Similar structure but lacks one ketone group.
6lambda6-Thiaspiro[3.4]octane-6,6,8-trione: The compound of interest.
Uniqueness
This compound is unique due to its three ketone groups and spirocyclic structure, which confer distinct chemical and biological properties. These features make it a valuable compound for various applications in research and industry .
Properties
Molecular Formula |
C7H10O3S |
|---|---|
Molecular Weight |
174.22 g/mol |
IUPAC Name |
6,6-dioxo-6λ6-thiaspiro[3.4]octan-8-one |
InChI |
InChI=1S/C7H10O3S/c8-6-4-11(9,10)5-7(6)2-1-3-7/h1-5H2 |
InChI Key |
UYJBGIHWKPFZIS-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2(C1)CS(=O)(=O)CC2=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.












![1-[(pyrrolidin-3-yl)methyl]-1H-pyrazoledihydrochloride](/img/structure/B13601785.png)



